Cosmomycin B'

描述

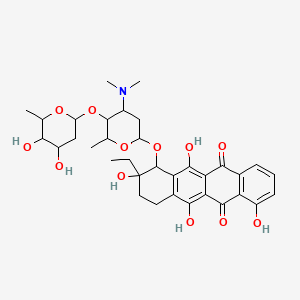

Cosmomycin B is an anthracycline antibiotic known for its potent antitumor properties. It is a member of the cosmomycin family, which includes several related compounds such as cosmomycin A, C, and D. These compounds are produced by the bacterium Streptomyces cosmosus and are characterized by their complex glycosylation patterns .

准备方法

Synthetic Routes and Reaction Conditions: Cosmomycin B is biosynthesized through a series of enzymatic reactions involving glycosyltransferases. The biosynthesis involves the attachment of trisaccharide chains at specific positions on the aglycone backbone. The process begins with the formation of a linear tetracyclic polyketide backbone, which is then glycosylated at the C-7 and C-10 positions .

Industrial Production Methods: Industrial production of cosmomycin B typically involves the fermentation of Streptomyces cosmosus in a controlled environment. The fermentation medium contains nutrients such as glucose, yeast extract, and mineral salts. The fermentation process is carried out in large bioreactors at a temperature of around 27°C for several days. After fermentation, the compound is extracted and purified using chromatographic techniques .

化学反应分析

Types of Reactions: Cosmomycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation reactions are particularly important for its biological activity, as they involve the attachment of sugar moieties to the aglycone backbone .

Common Reagents and Conditions:

Glycosylation: Enzymes such as glycosyltransferases are used to catalyze the attachment of sugar moieties.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to introduce hydroxyl groups.

Reduction: Reducing agents such as sodium borohydride can be used to reduce ketone groups to alcohols.

Major Products: The major products of these reactions include various glycosylated derivatives of cosmomycin B, each with distinct biological activities .

科学研究应用

Antitumor Activity

Overview : Cosmomycin B exhibits potent antitumor properties, making it a candidate for chemotherapy. Its mechanism of action involves intercalation into DNA, disrupting replication and transcription processes.

Case Studies :

- A study demonstrated that cosmomycin B has an IC50 value of 0.21 µM against MDA-MB-468 breast cancer cells, indicating strong cytotoxicity compared to its analogs .

- Research on the differentiation of Friend leukemia cells highlighted cosmomycin’s capability to induce cell differentiation, which is crucial in cancer therapy .

Antimicrobial Properties

Overview : Cosmomycin B has shown efficacy against various bacterial strains, particularly Gram-positive bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 32 µg/mL |

| Corynebacterium urealyticum | Moderate inhibition |

| Mycobacterium tuberculosis | Significant activity |

Case Studies :

- In vitro assays revealed that cosmomycin B effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as a therapeutic agent against infections .

Chemical Research

Overview : Cosmomycin B serves as a model compound in the study of glycosylation reactions and the biosynthesis of anthracyclines.

Applications :

- It has been utilized to explore the biosynthetic pathways of anthracyclines, aiding in the understanding of structural variations and their effects on biological activity.

- Researchers have developed new analogs by manipulating the glycosylation patterns in cosmomycin B, aiming to enhance its therapeutic efficacy .

Industrial Applications

Overview : In the pharmaceutical industry, cosmomycin B is used as a reference compound in quality control processes during the production of other anthracycline antibiotics.

Applications :

- Its unique chemical structure and properties make it a valuable standard in the synthesis and quality assessment of related compounds .

Biotechnological Innovations

Recent advancements have led to innovative methods for enhancing the production of cosmomycin B and its analogs through genetic engineering techniques. For instance:

作用机制

Cosmomycin B is similar to other anthracyclines such as adriamycin and daunomycin. it is unique in its glycosylation pattern, which involves the attachment of specific sugar moieties at the C-7 and C-10 positions. This unique glycosylation pattern contributes to its distinct biological activities and makes it a valuable compound for research and therapeutic applications .

相似化合物的比较

- Adriamycin

- Daunomycin

- Aclacinomycin A1

- γ-Rhodomycin Y

- β-Rhodomycin S-2

Cosmomycin B stands out due to its unique glycosylation and potent antitumor properties, making it a compound of significant interest in various scientific fields.

生物活性

Cosmomycin B is an anthracycline antibiotic produced by certain Streptomyces species, particularly Streptomyces olindensis. This compound exhibits notable biological activities, including antimicrobial and cytotoxic properties. The following sections detail the mechanisms of action, biological activities, and relevant studies surrounding Cosmomycin B.

Cosmomycin B, like other anthracyclines, primarily exerts its effects through the intercalation into DNA, leading to disruption of DNA replication and transcription. This mechanism is crucial for its cytotoxic effects against various cancer cell lines. Additionally, the compound has been shown to induce oxidative stress in cells, which further contributes to its cytotoxicity.

Antimicrobial Activity

Cosmomycin B displays significant antimicrobial activity against a range of Gram-positive bacteria. Research indicates that its efficacy is closely linked to its structural features, particularly the presence of glycosyl groups that enhance its interaction with bacterial membranes.

Comparative Antimicrobial Potency

A study comparing the Minimum Inhibitory Concentration (MIC) values of Cosmomycin B with other antibiotics demonstrated its effectiveness:

| Compound | MIC (μg/mL) |

|---|---|

| Doxorubicin | 4 |

| Cosmomycin D | 8 |

| Cosmomycin B | 16 |

This table illustrates that while Cosmomycin B is effective, it is less potent than some of its derivatives like Cosmomycin D and Doxorubicin .

Cytotoxic Activity

The cytotoxic effects of Cosmomycin B have been extensively studied in various cancer cell lines. Notably, it has shown significant activity against breast cancer cell lines such as MDA-MB-468. The IC50 value for Cosmomycin B was reported to be much higher than that of its glycosylated counterparts, suggesting reduced efficacy due to structural modifications:

Case Studies and Research Findings

- Production and Isolation : Research has successfully captured and expressed the biosynthetic gene cluster (BGC) responsible for Cosmomycin production using transformation-associated recombination methodologies. This approach has facilitated the identification of new analogs and enhanced understanding of their biosynthetic pathways .

- Self-Resistance Mechanisms : Studies on Streptomyces olindensis have revealed that this bacterium possesses self-resistance mechanisms against its own produced cosmomycins. The gene cosP, encoding a mycothiol peroxidase, plays a critical role in managing oxidative stress during cosmomycin production, thereby protecting the producer strain from the toxic effects of these compounds .

- Differentiation Induction : Beyond its antimicrobial and cytotoxic properties, Cosmomycin B has been observed to induce differentiation in Friend leukemia cells, suggesting potential applications in cancer therapy beyond mere cytotoxicity .

属性

IUPAC Name |

10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXXPKFTDQISCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)O)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908436 | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103470-57-1 | |

| Record name | Cosmomycin B' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。